2,6-Difluoro-3-hydroxycyclohex-2-en-1-one

Organofluorine Chemistry Synthetic Methodology Cyclisation

Researchers seeking a difluorinated cyclohexenone scaffold with a well-defined 2,6-substitution pattern often face supply inconsistency and regioisomeric ambiguity. 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one (CAS 2231674-60-3) resolves this by providing a reliable building block for medicinal chemistry and methodology studies. - Enables systematic exploration of metabolic stability and target engagement via the unique 2,6-difluoro motif. - Synthesized via the established Saegusa-Ito route, offering a consistent racemic batch for reproducible assays. - Sourced from trusted suppliers with documented purity (≥98%) and available in research quantities for immediate procurement.

Molecular Formula C6H6F2O2
Molecular Weight 148.11 g/mol
Cat. No. B12272599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-hydroxycyclohex-2-en-1-one
Molecular FormulaC6H6F2O2
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=C(C1F)O)F
InChIInChI=1S/C6H6F2O2/c7-3-1-2-4(9)5(8)6(3)10/h3,10H,1-2H2
InChIKeyHEEHIZGGBPZBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Procurement Data for 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one


2,6-Difluoro-3-hydroxycyclohex-2-en-1-one (CAS 2231674-60-3) is a difluorinated cyclohexenone building block, featuring a reactive enone system with fluorine atoms at the 2- and 6-positions and a hydroxyl group at the 3-position [1]. With a molecular formula of C6H6F2O2 and a molecular weight of 148.11 g/mol, this compound belongs to a class of fluorinated cyclic ketones valued in medicinal chemistry for their potential to modulate the physicochemical and biological properties of drug candidates [2]. Its structure presents a unique 2,6-difluorination pattern that distinguishes it from other fluorinated cyclohexenones [3].

Core scaffold Reactive enone system with 3-hydroxy handle for diverse functionalization
Unique substitution 2,6-difluorination pattern distinct from 4,6- or mono-fluorinated analogs
Route context Accessible via Saegusa–Ito cyclisation; racemic form supplied

Procurement Risks for 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one


Generic substitution of 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one is fraught with risk due to the profound influence of fluorine substitution patterns on both chemical reactivity and biological performance. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity, but these effects are highly dependent on the precise position and number of fluorine substituents [1]. For instance, moving a fluorine atom from the 6-position to the 4-position yields 4,6-difluorocyclohex-2-en-1-one, a distinct regioisomer that would likely exhibit different reactivity in subsequent synthetic transformations and different biological profiles [1]. The specific 2,6-difluoro arrangement in this compound, coupled with the 3-hydroxy group, creates a unique electronic and steric environment that is not replicated by monofluorinated (e.g., 6-fluorocyclohex-2-en-1-one) or gem-difluorinated (e.g., 4,4-difluorocyclohex-2-en-1-one) alternatives. Therefore, substituting with a different fluorinated cyclohexenone would introduce an unknown variable into the synthetic sequence or biological assay, compromising data reproducibility and potentially invalidating research findings.

Regioisomer mismatch

4,6-difluoro regioisomer may shift reactivity and biological profile due to altered fluorine positions

Fluorination degree

Mono- or gem-difluoro analogs cannot replicate the electronic and steric environment of 2,6-difluorination

Racemate supply

Saegusa–Ito route delivers racemic product; enantiopure material may require alternative synthesis

Quantitative Evidence for 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one


Saegusa–Ito Cyclisation Efficiency

The Saegusa–Ito cyclisation has been demonstrated as an effective method for synthesizing difluorinated cyclohexenones, including 2,6-difluoro-3-hydroxycyclohex-2-en-1-one, from their silylenol ether precursors. While the reported yields are moderate to good, this method provides a clear benchmark for the synthesis of this specific difluorination pattern [1]. In comparison, the synthesis of the related 4,6-difluorocyclohex-2-en-1-one via an organocatalytic Robinson annulation sequence was achieved in yields of up to 83% [2]. This cross-study comparison highlights that the synthetic accessibility, and thus the procurement cost and lead time, of different difluorinated cyclohexenone regioisomers can vary significantly based on the chosen synthetic route and substitution pattern.

Cyclisation Yield
Cross-study comparable
Moderate–good yield vs 83% for 4,6-difluoro regioisomer
Yield context may influence scaling cost
Method-dependent variation; Saegusa–Ito vs Robinson annulation
Organofluorine Chemistry Synthetic Methodology Cyclisation

Enantioselective Synthesis of Difluorinated Cyclohexenones

The organocatalytic Robinson annulation method provides an asymmetric route to 4,6-difluorocyclohex-2-en-1-ones, achieving enantioselectivities up to 99% ee and diastereoselectivities up to 20:1 dr [1]. While this data is for the 4,6-difluoro regioisomer, it establishes a class-level benchmark for the high stereocontrol achievable in the synthesis of difluorinated cyclohexenones. In contrast, the Saegusa–Ito method used to synthesize 2,6-difluoro-3-hydroxycyclohex-2-en-1-one yields a racemic mixture, as it does not involve a stereocontrolled step [2]. This represents a fundamental difference in the properties of the product obtained: one is a racemate, while the asymmetric synthesis of the comparator offers single enantiomers or enantioenriched mixtures.

Enantioselectivity
Class-level inference
Racemic (0% ee) vs up to 99% ee for regioisomer
Stereochemical control may be required for some assays
Saegusa–Ito route yields racemate; organocatalytic route gives high ee
Asymmetric Synthesis Organocatalysis Stereoselectivity

X-ray Confirmation of 2,6-Difluorination

The precise 2,6-difluorination pattern of 2,6-difluoro-3-hydroxycyclohex-2-en-1-one and its analogs synthesized via the Saegusa–Ito route has been unambiguously confirmed by single-crystal X-ray crystallography [1]. This provides definitive structural proof for the target compound, ensuring that the purchased material is indeed the correct regioisomer. In contrast, many other fluorinated cyclohexenone building blocks are characterized solely by NMR and MS, which can be insufficient to distinguish between closely related positional isomers.

Structural Confirmation
Supporting evidence
Single-crystal X-ray vs NMR/MS only
Reduced risk of regioisomer misassignment
Solid-state structure determination; unambiguous 2,6-substitution proof
Structural Biology X-ray Crystallography Analytical Chemistry

Recommended Applications for 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one


Medicinal Chemistry: Fluorinated Drug Scaffold

2,6-Difluoro-3-hydroxycyclohex-2-en-1-one serves as a versatile scaffold for the synthesis of fluorinated drug candidates. The presence of the enone and hydroxyl group provides multiple handles for further functionalization, while the 2,6-difluoro motif can enhance metabolic stability and modulate target binding, as seen in other bioactive fluorinated cyclohexenones [1]. This compound is particularly well-suited for medicinal chemistry programs aiming to explore the effects of a 2,6-difluorination pattern on pharmacokinetic and pharmacodynamic properties [1].

Chemical Biology: Racemic Probe Synthesis

Given that the compound is synthesized as a racemate via the established Saegusa–Ito route [1], it is an ideal building block for creating racemic probe molecules for initial target engagement studies. In early-stage drug discovery, racemic mixtures are often used for preliminary screens before investing in asymmetric synthesis. This compound provides a cost-effective entry point for exploring the biological space of 2,6-difluorinated cyclohexenones.

Substrate for Fluorination and Cyclisation Methodology

The unique 2,6-difluorination pattern makes this compound a valuable substrate for methodology development. Researchers can use it as a benchmark substrate to test the scope and limitations of new fluorination, oxidation, or cyclisation reactions. Its performance in the Saegusa–Ito cyclisation [1] provides a baseline against which new catalytic systems can be compared, aiding in the development of more efficient and selective synthetic methods.

Fluorinated Agrochemical Intermediate

Fluorinated cyclohexenones are known building blocks for agrochemicals, as evidenced by the herbicidal activity of certain 3-hydroxy-2-cyclohexen-1-one derivatives [1]. 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one could serve as an advanced intermediate in the synthesis of new fluorinated analogs of these bioactive molecules. The specific substitution pattern may confer improved potency or selectivity compared to existing non-fluorinated or differently fluorinated herbicides.

Application
Selection Property
Validation Focus
Medicinal chemistry research scaffold
2,6-difluorination pattern
Metabolic stability and binding modulation research
Chemical biology probe synthesis
Racemic building block
Target engagement screening context
Synthetic methodology substrate
Benchmark substrate
Reaction scope and selectivity evaluation
Agrochemical intermediate research
3-hydroxycyclohexenone backbone
Herbicidal activity screening context
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